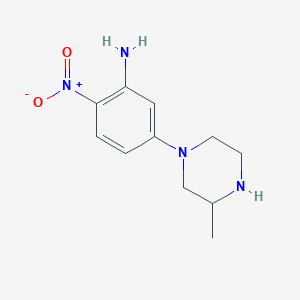

5-(3-Methylpiperazin-1-yl)-2-nitroaniline

Beschreibung

5-(3-Methylpiperazin-1-yl)-2-nitroaniline is a nitroaniline derivative featuring a 3-methylpiperazine substituent at the 5-position of the aromatic ring. This compound class is synthesized via nucleophilic aromatic substitution, where piperazine derivatives react with nitroaniline precursors (e.g., 5-chloro-2-nitroaniline) under basic conditions . Key physical properties of 4a include a melting point of 150.2–151.5°C and a high-resolution mass spectrometry (HRMS) m/z of 237.1362 [M + H]+ .

Eigenschaften

IUPAC Name |

5-(3-methylpiperazin-1-yl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-8-7-14(5-4-13-8)9-2-3-11(15(16)17)10(12)6-9/h2-3,6,8,13H,4-5,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMZVVTZOBXMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylpiperazin-1-yl)-2-nitroaniline typically involves the following steps:

Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitroaniline.

Substitution Reaction: The 2-nitroaniline undergoes a substitution reaction with 3-methylpiperazine in the presence of a suitable base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Methylpiperazin-1-yl)-2-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide or other strong bases.

Major Products

Reduction: 5-(3-Methylpiperazin-1-yl)-2-phenylenediamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(3-Methylpiperazin-1-yl)-2-nitroaniline has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.

Wirkmechanismus

The mechanism of action of 5-(3-Methylpiperazin-1-yl)-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The piperazine ring enhances the compound’s ability to bind to specific targets due to its structural flexibility and hydrogen-bonding capabilities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Key Findings :

Biological Activity: SIRT6 Inhibition: The 4-methylpiperazine derivative (4a) is a potent SIRT6 inhibitor (IC₅₀ = 4.93 µM), with selectivity over SIRT1-3 and HDAC1-11 . This activity is linked to diabetes and cancer therapy applications. Antidiabetic Activity: Piperazine-linked benzimidazole derivatives derived from 4a inhibit α-amylase and α-glucosidase (IC₅₀ = 0.85–40.24 µM), outperforming acarbose (IC₅₀ = 14.70 µM) .

Substituent Effects :

- Piperazine Methylation : The 4-methyl group in 4a enhances SIRT6 binding affinity compared to bulkier substituents (e.g., allyl or sulfonyl groups).

- Sulfonyl Groups : Phenylsulfonyl derivatives (e.g., 9f ) exhibit larvicidal activity but lower solubility due to increased hydrophobicity .

Physicochemical Properties :

- Melting Points : Allyl-substituted 4b has a lower melting point (83.6–85.4°C) than 4a , likely due to reduced crystallinity from the flexible allyl group .

- Ionization Efficiency : The 2-nitroaniline core shows pH-dependent electrospray ionization (ESI) behavior, with 2-nitroaniline being less basic than 4-nitroaniline due to inductive and steric effects .

Biologische Aktivität

5-(3-Methylpiperazin-1-yl)-2-nitroaniline is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a piperazine moiety. Its chemical structure can be represented as follows:

This compound is often studied for its interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on Mannich bases, which include piperazine derivatives, have demonstrated potent antibacterial and antifungal properties. These compounds have shown effectiveness against various pathogens, suggesting that this compound may share similar properties .

Anticancer Activity

The compound has been investigated for its anticancer potential. A study highlighted that derivatives of piperazine can inhibit cell proliferation by targeting specific signaling pathways associated with cancer cell survival. The mechanism often involves the modulation of enzyme activity related to cell growth and apoptosis .

Enzyme Inhibition

This compound may also act as an inhibitor of key enzymes involved in various metabolic processes. For example, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes in the body:

- Receptor Binding : The compound may interact with serotonin receptors, influencing neurotransmission and potentially offering therapeutic effects for mood disorders.

- Enzyme Modulation : By inhibiting enzymes such as AChE, it could enhance cholinergic signaling, beneficial in treating conditions like Alzheimer's disease .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of this compound to evaluate their biological effects. For instance:

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Piperazine derivatives | Anticancer | |

| Mannich bases | Enzyme inhibition (AChE) |

These findings indicate that structural modifications can enhance or alter the biological activity of the base compound.

In Vivo Studies

In vivo studies have further elucidated the pharmacokinetics and therapeutic potential of this compound. Animal models have shown promising results in terms of toxicity profiles and efficacy against tumor growth when administered at specific dosages .

Q & A

Basic: What are the common synthetic routes for 5-(3-Methylpiperazin-1-yl)-2-nitroaniline, and how can intermediates be characterized?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. For example, reacting 5-chloro-2-nitroaniline with 3-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) and catalytic CuI . Key intermediates include nitroaniline precursors and piperazine derivatives. Characterization methods:

- LCMS : To confirm molecular weight (e.g., [M+H]⁺ peaks).

- NMR (¹H/¹³C) : To verify substitution patterns (e.g., aromatic proton shifts at δ 6.8–8.2 ppm and piperazine methyl groups at δ 1.2–1.5 ppm) .

- XRD : For crystalline intermediates, as seen in related compounds with monoclinic (P21/c) symmetry .

Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard. For example:

- Space group : Monoclinic P21/c (a = 11.027 Å, b = 6.121 Å, c = 17.524 Å, β = 103.79°) .

- Key insights : Planarity of the nitroaniline moiety, intramolecular hydrogen bonding (N–H···O), and piperazine ring conformation (chair vs. boat). Use SHELX software for refinement, ensuring R-factor < 0.064 .

Advanced: How can contradictory catalytic reduction data for the nitro group in similar compounds be resolved?

Answer:

Contradictions arise from varying catalysts and reaction conditions. For example:

- Au/SiO₂ : Efficient in aqueous NaBH₄ (TOF = 0.12 s⁻¹) but deactivates in organic solvents .

- Ag nanoparticles : pH-sensitive; optimal activity at pH 7–9 .

Methodological resolution :

Advanced: What spectroscopic techniques are used to analyze vibrational modes and thermal stability of 2-nitroaniline derivatives?

Answer:

- FTIR : Identify N–H stretches (~3400 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1340/1520 cm⁻¹). Compare with DFT-optimized spectra (6-31G** basis set) .

- TGA : Thermal decomposition onset at ~200°C; correlate with Mulliken bond orders (e.g., C–NO₂ bond weakening) .

- Raman spectroscopy : Resolve crystallinity-dependent shifts (e.g., 1375 cm⁻¹ for crystalline vs. amorphous phases) .

Advanced: How does structural modification of this compound affect its biological activity?

Answer:

SAR studies highlight:

- Piperazine substitution : 3-Methyl vs. 4-methyl affects target binding (e.g., tyrosine kinase inhibition ΔIC₅₀ = 1.2 μM) .

- Nitro positioning : Ortho-nitro enhances H-bonding with Trp60 in LuxR-type quorum sensing proteins vs. para-nitro .

Experimental validation :- Docking simulations (AutoDock Vina) : Compare binding affinities (ΔG) of derivatives .

- In vitro assays : Measure IC₅₀ in kinase inhibition or bacterial bioluminescence models .

Basic: What safety protocols are recommended for handling 2-nitroaniline derivatives?

Answer:

- Toxicity : 2-Nitroaniline induces methemoglobinemia (EC₅₀ = 0.05 mM in erythrocytes). Use PPE and monitor blood metHb levels .

- Genotoxicity : Ames test negative without S9 activation; handle with closed systems to avoid inhalation .

- Storage : In amber vials at 4°C (degradation <1% over 6 months) .

Advanced: How can electrochemical sensors be optimized for detecting 2-nitroaniline derivatives in environmental samples?

Answer:

- Electrode design : Ce-doped SnO₂/Nafion/GCE achieves LOD = 6.3 nM (S/N = 3) via enhanced surface area and conductivity .

- Interference mitigation : Add EDTA to chelate metal ions; use pH 7 buffer to suppress non-Faradaic currents .

- Validation : Spike-and-recovery in wastewater (recovery = 98.2–102.4%, RSD < 2%) .

Advanced: What computational tools are used to predict the reactivity of this compound in biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.